- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutants, Journal of Medicinal Chemistry, 2012, 55(7), 3021-3026

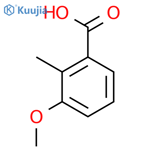

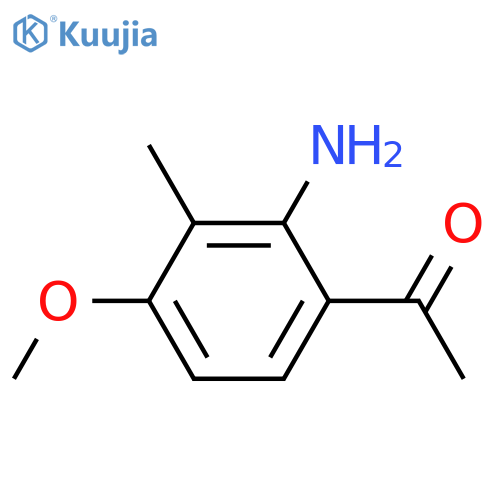

Cas no 912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone)

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone

- 2'-Amino-3'-methyl-4'-methoxyacetophenone

- Ethanone, 1-(2-amino-4-methoxy-3-methylphenyl)-

- 2-METHYL-3-AMINO-4-ACETYLANISOLE

- 2-methyl-3-methoxy-6-acetyl-aniline

- 6-acetyl-3-methoxy-2-methylaniline

- 1-(2-amino-4-methoxy-3-methylphenyl)ethan-1-one

- 1-(2-Amino-3-methyl-4-methoxyphenyl)ethanone

- 1-(2-amino-4-methoxy-3-methylphenyl)-Ethanone

- (2-Amino-3-methyl-4-methoxyphenyl)acetone

- 2'-Amino-4'-methoxy-3'-methylacetophenone

- 1-(2-amino-4-methoxy-3-methyl-phenyl)-ethanone

- Ethanone,1-(2-amino-4-methoxy-3-methylphenyl)-

- 2-Amino-4-methoxy-3-methyla

- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (ACI)

- VXBGCEDOGYNWHE-UHFFFAOYSA-N

- A3027

- AC-22904

- 6-acetyl-3-metoxy-2-methylaniline

- DS-10893

- 912347-94-5

- SY020361

- DTXSID40648622

- DB-023146

- MFCD11042290

- 4-Acetyl-3-Amino-2-Methylanisole

- CS-B0016

- 2 inverted exclamation mark -Amino-4 inverted exclamation mark -methoxy-3 inverted exclamation mark -methylacetophenone

- BCP21928

- SCHEMBL312873

- (2-amino-4-methoxy-3-methylphenyl)(methyl)ketone

- Q-101063

- 2-Amino-4-methoxy-3-methylacetophenone

- AKOS006306549

- 1-[2-amino-3-methyl-4-(methyloxy)phenyl]ethanone

- 2-acetyl-5-methoxy-6-methylaniline

-

- MDL: MFCD11042290

- Inchi: 1S/C10H13NO2/c1-6-9(13-3)5-4-8(7(2)12)10(6)11/h4-5H,11H2,1-3H3

- Chiave InChI: VXBGCEDOGYNWHE-UHFFFAOYSA-N

- Sorrisi: O=C(C)C1C(N)=C(C)C(OC)=CC=1

Proprietà calcolate

- Massa esatta: 179.09500

- Massa monoisotopica: 179.095

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

- Complessità: 193

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 52.3

- XLogP3: 1.8

Proprietà sperimentali

- Densità: 1.096

- Punto di fusione: 105.0 to 109.0 deg-C

- Punto di ebollizione: 336℃ at 760 mmHg

- Punto di infiammabilità: 171.127°C

- Indice di rifrazione: 1.549

- PSA: 52.32000

- LogP: 2.36960

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Dati doganali

- CODICE SA:2922509090

- Dati doganali:

Codice doganale cinese:

2922509090Panoramica:

2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:

2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1049649-25g |

2-Methyl-3-amino-4-acetylanisole |

912347-94-5 | 97% | 25g |

$445 | 2023-09-04 | |

| Chemenu | CM118408-10g |

2'-Amino-4'-methoxy-3'-methylacetophenone |

912347-94-5 | 95%+ | 10g |

$230 | 2024-07-20 | |

| Apollo Scientific | OR301383-10g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 97% | 10g |

£230.00 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A3027-5g |

2'-Amino-3'-methyl-4'-methoxyacetophenone |

912347-94-5 | 97.0%(GC&T) | 5g |

¥1990.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WG080-250mg |

2'-Amino-3'-methyl-4'-methoxyacetophenone |

912347-94-5 | 97% | 250mg |

187CNY | 2021-05-08 | |

| Apollo Scientific | OR301383-1g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 98+% | 1g |

£19.00 | 2025-03-21 | |

| eNovation Chemicals LLC | D488337-100g |

2-Methyl-3-amino-4-acetylanisole |

912347-94-5 | 97% | 100g |

$1500 | 2024-06-05 | |

| Alichem | A019114929-25g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 97% | 25g |

$615.30 | 2023-08-31 | |

| TRC | A613115-100mg |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 100mg |

$ 64.00 | 2023-04-19 | ||

| TRC | A613115-1g |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone |

912347-94-5 | 1g |

$ 201.00 | 2023-04-19 |

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Metodo di produzione

Metodo di produzione 1

1.2 30 min, 0 °C

1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 45 min, 0 °C; 0 °C → 70 °C; 18 h, 70 °C; 70 °C → rt

1.4 Reagents: Water ; rt; rt → 70 °C; 1 h, 70 °C

Metodo di produzione 2

1.2 2 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, rt

2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 0.5 h, cooled

2.2 8 h, cooled

3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

Metodo di produzione 3

1.2 Solvents: Toluene ; 100 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C

3.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C

3.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C

- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858

Metodo di produzione 4

2.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C

2.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Metodo di produzione 5

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

Metodo di produzione 6

2.1 Reagents: Boron trichloride Solvents: Xylene ; 0 °C

2.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C

- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858

Metodo di produzione 7

1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Metodo di produzione 8

1.2 Solvents: Toluene ; 100 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 20 °C

3.1 Catalysts: Boron trichloride Solvents: Xylene ; 0 °C

3.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C → 70 °C

- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100

Metodo di produzione 9

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 - 70 °C

- Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350, Bioorganic & Medicinal Chemistry Letters, 2008, 18(17), 4853-4858

Metodo di produzione 10

1.2 8 h, cooled

2.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol ; 0.5 h, reflux

- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, Zhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Raw materials

- 2-Methyl-3-nitrophenol

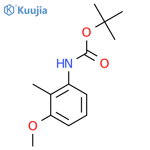

- tert-Butyl (3-methoxy-2-methylphenyl)carbamate

- 3-Methoxy-2-methylbenzoic acid

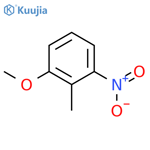

- 1-methoxy-2-methyl-3-nitro-benzene

- 3-Methoxy-2-methylaniline

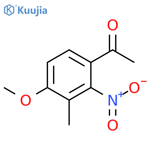

- Ethanone, 1-(4-methoxy-3-methyl-2-nitrophenyl)-

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Preparation Products

1-(2-Amino-4-methoxy-3-methylphenyl)ethanone Letteratura correlata

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

912347-94-5 (1-(2-Amino-4-methoxy-3-methylphenyl)ethanone) Prodotti correlati

- 42465-53-2(1-(2-amino-4-methoxyphenyl)ethan-1-one)

- 1804863-44-2(6-(Chloromethyl)-3-(difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine)

- 94818-85-6(2-Oxetanecarboxylicacid, 3-amino-, (2R,3S)-)

- 12067-99-1(Phosphotungstic Acid 44-Hydrate)

- 864916-61-0(N-(6-acetamidopyridin-2-yl)prop-2-enamide)

- 1486672-63-2(2-amino-1-(1,3-oxazol-5-yl)ethan-1-ol)

- 2097990-42-4(Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate)

- 1874623-79-6(5-bromo-3-methyl-2-(p-tolyloxy)pyridine)

- 892262-72-5(N-cycloheptyl-4-({2,4-dioxo-1H,2H,3H,4H-thieno3,2-dpyrimidin-3-yl}methyl)benzamide)

- 1259479-39-4(Ethyl 3-bromopyrazine-2-carboxylate)